molecular formula C10H9NOS B1642939 1-(2-Methylbenzo[d]thiazol-6-yl)ethanone

1-(2-Methylbenzo[d]thiazol-6-yl)ethanone

Cat. No.: B1642939
M. Wt: 191.25 g/mol
InChI Key: CCSCEVNEBAYVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Benzothiazole (B30560) Scaffold Significance in Academic Chemistry

The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone of heterocyclic chemistry and a privileged structure in various scientific fields.

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental to the study of organic chemistry. The benzothiazole structure, with its integrated benzene and thiazole rings, provides a rich platform for investigating aromaticity, reaction mechanisms, and the influence of heteroatoms (nitrogen and sulfur) on chemical properties. researchgate.netresearchgate.netresearchgate.net The study of its synthesis and reactivity has contributed significantly to the broader understanding of heterocyclic chemistry. orientjchem.org

The benzothiazole moiety is a key pharmacophore found in a wide array of biologically active compounds. researchgate.netresearchgate.netbenthamscience.com Its derivatives have been extensively investigated and have shown a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. researchgate.netnih.govresearchgate.net This versatility has made the benzothiazole scaffold a focal point in the design and development of new therapeutic agents. researchgate.netnih.gov Notably, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been identified as critical for modulating these biological activities. researchgate.netbenthamscience.com

Beyond its medicinal applications, the benzothiazole scaffold is gaining traction in the fields of materials science and catalysis. Its derivatives are utilized in the synthesis of dyes, such as thioflavin, and are being explored for their potential in creating advanced polymeric materials and as components in electroluminescent devices. mdpi.com Furthermore, the unique electronic properties of the benzothiazole ring system make it a candidate for the development of novel catalysts. mdpi.com Recent research has also highlighted the use of benzothiazole-based hydrogels with antimicrobial properties, demonstrating their potential in advanced materials for biomedical applications. sigmaaldrich.com

Structural Context of 1-(2-Methylbenzo[d]thiazol-6-yl)ethanone

The specific arrangement of atoms and functional groups in this compound dictates its chemical behavior and potential applications.

The core of the molecule is the 1,3-benzothiazole ring system, which consists of a five-membered thiazole ring fused to a benzene ring. researchgate.net The nine atoms of this bicyclic structure and its attached substituents are coplanar. This planarity, along with the presence of nitrogen and sulfur heteroatoms, contributes to the molecule's distinct electronic distribution and reactivity. The thiazole ring itself is electron-withdrawing.

The presence of a methyl group at the C-2 position of the benzothiazole ring is of particular importance. Research has shown that substitutions at the C-2 position significantly influence the properties of the benzothiazole moiety. researchgate.netmdpi.com Studies on the atmospheric oxidation of 2-methylbenzothiazole (B86508) (MeBTH) have revealed that the C-2 methyl group is a site of chemical reactivity. nih.govacs.org Specifically, the reaction of MeBTH with OH radicals in the gas phase is about 50% faster than that of the unsubstituted benzothiazole, with a significant portion of the reaction involving the attack of the OH radical on the -CH3 group. nih.govacs.org This highlights how the C-2 methyl group can alter the reactivity of the entire molecule. Furthermore, structure-activity relationship (SAR) studies have consistently pointed to substitutions at the C-2 and C-6 positions as being crucial for the biological activities of benzothiazole derivatives. researchgate.netbenthamscience.com

Functional Importance of the Ethanone (B97240) Moiety at C-6

Electronic Influence and Receptor Interaction: The ethanone moiety is a moderately deactivating, electron-withdrawing group. Its presence at the C-6 position influences the electron density distribution across the entire benzothiazole ring system. This electronic modulation can be crucial for the molecule's ability to interact with biological targets, such as enzymes and cellular receptors. The carbonyl oxygen of the ethanone group can act as a hydrogen bond acceptor, a fundamental interaction for the binding of small molecules to protein active sites. mdpi.com

Role in Bioactive Analogues: The significance of the C-6 ethanone substituent is highlighted by its presence in related benzothiazole derivatives that have demonstrated notable biological activities. For instance, the analogue 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone (B1274329) has been investigated for its neuroprotective properties and its capacity to potentiate the effects of other benzothiazole compounds. smolecule.com The unique combination of the benzothiazole core and the C-6 ethanone group is a distinguishing feature in these active compounds. smolecule.com

Synthetic Versatility: The ethanone group provides a reactive handle for further chemical modifications, allowing this compound to serve as a versatile starting material or intermediate in organic synthesis. The carbonyl group can undergo a variety of chemical transformations:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride, yielding 1-(2-Methylbenzo[d]thiazol-6-yl)ethanol. This transformation alters the electronic properties and introduces a hydrogen bond donor, which can lead to a different pharmacological profile.

Condensation Reactions: The carbonyl group can react with hydrazines to form hydrazones. This pathway is a common strategy for creating new series of compounds; for example, various substituted acetophenones are used to synthesize benzothiazole-acylhydrazone derivatives, which have been evaluated as potential anticancer agents. mdpi.com Studies on the synthesis of 2-hydrazino-6-methylbenzothiazole derivatives have shown that condensation with various acetophenones is a viable route to complex structures. jyoungpharm.orgnih.gov

This synthetic accessibility allows for the creation of a library of derivatives from the C-6 ethanone scaffold, enabling detailed structure-activity relationship (SAR) studies to optimize for a desired biological effect.

Table 2: Characteristic Spectroscopic Data for the Ethanone Moiety in Benzothiazole Derivatives

Spectroscopic TechniqueFeatureApproximate Value/RangeReference
Infrared (IR) Spectroscopy Carbonyl (C=O) stretch1653–1680 cm⁻¹ mdpi.com
¹H-NMR Spectroscopy Acetyl protons (-COCH₃)δ 2.6–2.8 ppm (singlet)
¹³C-NMR Spectroscopy Carbonyl carbon (C=O)>168 ppm mdpi.com
Note: Data is based on reported values for structurally similar C-6 acetylated benzothiazole derivatives and may vary slightly for the title compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

1-(2-methyl-1,3-benzothiazol-6-yl)ethanone

InChI

InChI=1S/C10H9NOS/c1-6(12)8-3-4-9-10(5-8)13-7(2)11-9/h3-5H,1-2H3

InChI Key

CCSCEVNEBAYVTC-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)C

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of 1-(2-Methylbenzo[d]thiazol-6-yl)ethanone and its Analogues

The targeted synthesis of this compound is typically a two-stage process. First, the 2-methylbenzothiazole (B86508) core is constructed. Second, an acetyl group is introduced at the 6-position of the pre-formed benzothiazole (B30560) ring. The specific substitution pattern requires careful selection of starting materials and reaction conditions to ensure correct regioselectivity.

The construction of the benzothiazole ring is a cornerstone of synthesizing numerous derivatives. These methods often involve the cyclization of a substituted aniline containing a sulfur-based nucleophile.

Diazotization followed by azidolysis represents a versatile pathway for introducing various functional groups onto an aromatic amine, which can be a precursor to the benzothiazole ring. The process begins with the conversion of a primary aromatic amine to a diazonium salt. organic-chemistry.org This is achieved by treating the amine with nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.org The resulting diazonium salt is a highly useful intermediate. organic-chemistry.org

For the synthesis of azides, the diazonium salt can then be treated with an azide source, such as sodium azide. This reaction, a form of the Sandmeyer reaction, displaces the diazonium group (N₂) with an azido group (-N₃). One study demonstrated a simple and effective synthesis of aryl azides via arenediazonium tosylates, which are stable and pure forms of diazonium salts. organic-chemistry.org While this approach is well-established for various aromatic systems, its specific application as a primary route to benzothiazole precursors involves the diazotization of an appropriately substituted aminobenzothiazole to introduce other functionalities. For instance, the diazonium salt of a 2-aminobenzothiazole (B30445) can be used in subsequent coupling reactions to form azo derivatives. nih.gov

A prevalent and direct method for forming the 2-substituted benzothiazole nucleus is the condensation reaction between 2-aminothiophenol and carboxylic acid derivatives, particularly acid chlorides and anhydrides. nih.govresearchgate.net This acylation strategy is efficient for creating the thiazole (B1198619) ring in a single cyclization step. nih.gov The reaction involves the nucleophilic attack of the amino group of 2-aminothiophenol on the electrophilic carbonyl carbon of the acid chloride, followed by an intramolecular cyclization via the thiol group, leading to the benzothiazole product. mdpi.com

Various catalysts and conditions have been developed to promote this transformation. For example, a library of benzothiazole derivatives was prepared from the reaction of acyl chlorides with ortho-aminothiophenol using a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) under solvent-free conditions. mdpi.com Another proposed method utilized a basic heterogeneous catalyst, KF·Al₂O₃, for the one-pot synthesis of 2-substituted benzothiazoles from acid chlorides or anhydrides and 2-aminothiophenol. nih.gov These methods offer advantages such as high yields, simple work-up procedures, and the use of non-toxic, reusable catalysts. mdpi.com

Table 1: Examples of Benzothiazole Synthesis via Acylation
ReactantsCatalyst/ConditionsProductYieldReference
2-Aminothiophenol, Fatty Acid ChloridesSolvent-free2-AlkylbenzothiazolesExcellent journals.co.za
2-Aminothiophenol, Acyl ChloridesNaHSO₄-SiO₂2-Substituted BenzothiazolesGood mdpi.com
2-Aminothiophenol, Acid Chlorides/AnhydridesKF·Al₂O₃2-Substituted BenzothiazolesNot specified nih.gov
2-Aminothiophenol, Thiols, Oxalyl ChlorideTBAI, Acetonitrile2-Substituted Benzothiazoles65-80% mdpi.com

One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for synthesizing complex molecules like benzothiazoles from simple starting materials in a single operation. nih.govnih.gov These reactions avoid the need for isolating intermediates, thereby saving time, reagents, and reducing waste. nih.gov

A common MCR approach for benzothiazoles involves the reaction of an aniline derivative (such as 2-iodoaniline), an aldehyde, and a sulfur source like thiourea. nih.govnanomaterchem.com For instance, a ferromagnetic catalyst Cu(0)–Fe₃O₄@SiO₂/NH₂cel has been used to catalyze the one-pot, three-component reaction of 2-iodoaniline, various aldehydes, and thiourea in water, yielding 2-substituted benzothiazoles. nih.gov Another green and efficient method combines enzymatic catalysis with visible-light photoredox catalysis in a one-pot relay system, achieving yields up to 99% in just 10 minutes under an air atmosphere. nih.gov This particular method involves the biocatalytic formation of a 2-phenyl benzothiazoline intermediate, which is then oxidized to the final benzothiazole product using visible light. nih.gov

Table 2: One-Pot Multicomponent Syntheses of Benzothiazoles
ComponentsCatalyst/ConditionsKey FeaturesYieldReference
2-Iodoaniline, Aromatic Aldehydes, ThioureaFe₃O₄-Serine-CuI, Refluxing WaterAqueous conditions, reusable nanocatalystHigh nanomaterchem.com
2-Iodoaniline, Aryl/Hetaryl Aldehydes, ThioureaCu(0)–Fe₃O₄@SiO₂/NH₂cel, WaterEcologically friendly, magnetic catalyst recoveryGood to Excellent nih.gov
2-Aminothiophenol, AldehydesEnzyme + Visible Light, AirHigh efficiency (10 min), metal-free, oxidant-freeup to 99% nih.gov
Haloanilines, Arylacetic Acids, SulfurCopper AcetateReadily available reagents, scalableGood to Excellent nih.gov

Once the 2-methylbenzothiazole scaffold is synthesized, the next critical step is the introduction of the ethanone (B97240) (acetyl) group onto the benzene (B151609) ring, specifically at the 6-position.

The most direct method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. mdpi.comlibretexts.org This reaction involves treating the aromatic substrate, in this case, 2-methylbenzothiazole, with an acylating agent such as acetyl chloride (CH₃COCl) or acetic anhydride in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃). libretexts.orgkhanacademy.org The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring of the benzothiazole. mdpi.comkhanacademy.org

The position of acylation on the benzothiazole ring is directed by the existing substituents. The fused thiazole ring generally deactivates the benzene ring towards electrophilic substitution, but the substitution that does occur is directed to specific positions. For 2-methylbenzothiazole, acylation is expected to occur at the C-6 position. The reaction is typically performed by heating a mixture of the benzothiazole, acetyl chloride, and aluminum chloride. libretexts.org An alternative approach involves the direct condensation of 2-aminothiophenol with a carboxylic acid containing the desired functionality under microwave irradiation, which can be a rapid and efficient method. researchgate.net

Introduction and Functionalization of the Ethanone Moiety

Selective Functional Group Interconversions at the C-6 Position

The acetyl group at the C-6 position of this compound is a versatile chemical handle that can be transformed into a variety of other functional groups. These interconversions are critical for structure-activity relationship (SAR) studies and for the synthesis of new chemical entities.

One of the most notable transformations is the Willgerodt-Kindler reaction . This powerful reaction converts aryl alkyl ketones into terminal thioamides by heating the ketone with elemental sulfur and a secondary amine, such as morpholine. researchgate.netrsc.org In the case of this compound, this reaction would yield a morpholine-4-thiocarboxamide derivative, which can be subsequently hydrolyzed to the corresponding carboxylic acid or amide. This transformation effectively shifts the carbonyl functionality to the terminal position of the side chain, offering a pathway to novel derivatives. researchgate.net

Other standard ketone transformations can also be applied to selectively modify the C-6 acetyl group. These include:

Reduction: The ketone can be selectively reduced to a secondary alcohol, 1-(2-Methylbenzo[d]thiazol-6-yl)ethanol, using reducing agents like sodium borohydride. This introduces a hydroxyl group, which can be further functionalized.

Oxidative Cleavage: Under appropriate conditions, the acetyl group could be cleaved to yield the corresponding carboxylic acid, 2-Methylbenzo[d]thiazole-6-carboxylic acid.

Wittig Reaction: Reaction with a phosphorus ylide (e.g., methyltriphenylphosphonium bromide) can convert the carbonyl group into a vinyl group, yielding 2-Methyl-6-vinylbenzo[d]thiazole. This introduces an alkene functionality for further reactions like polymerization or addition reactions.

The following table summarizes these potential interconversions:

Starting MaterialReagents and ConditionsProduct Functional GroupProduct Name
This compoundSulfur, Morpholine, HeatThioamide2-(2-Methylbenzo[d]thiazol-6-yl)-1-morpholinoethane-1-thione
This compoundSodium Borohydride (NaBH₄)Alcohol1-(2-Methylbenzo[d]thiazol-6-yl)ethanol
This compoundMethyltriphenylphosphonium bromide, BaseAlkene2-Methyl-6-vinylbenzo[d]thiazole
This compoundStrong Oxidizing Agent (e.g., KMnO₄)Carboxylic Acid2-Methylbenzo[d]thiazole-6-carboxylic acid

Application of Modern Synthetic Principles

Modern synthetic chemistry emphasizes efficiency, sustainability, and the rapid generation of molecular diversity. Several key principles have been successfully applied to the synthesis of benzothiazoles and their derivatives.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for forming 1,4-disubstituted 1,2,3-triazoles. This methodology has been employed to create complex molecules by linking a benzothiazole scaffold to another molecular fragment. For instance, a derivative of this compound functionalized with either a terminal alkyne or an azide group can be readily coupled with a complementary reaction partner. This strategy is widely used to synthesize benzothiazole-triazole hybrids, which are of interest in medicinal chemistry. The reaction is known for its reliability, mild conditions, and tolerance of a wide range of functional groups.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a valuable green chemistry tool that significantly accelerates chemical reactions. In the context of benzothiazole synthesis, which often involves the condensation of 2-aminothiophenols with aldehydes or carboxylic acids, microwave irradiation can dramatically reduce reaction times from hours to minutes. This rapid heating leads to higher yields, cleaner reaction profiles, and often allows for solvent-free conditions, thereby minimizing waste. The efficiency of MAOS makes it a preferred method for the rapid generation of benzothiazole libraries for high-throughput screening.

The table below illustrates the typical advantages of MAOS over conventional heating for benzothiazole synthesis.

MethodTypical Reaction TimeTypical YieldSolvents
Conventional HeatingSeveral hoursModerate to GoodOften requires high-boiling solvents
Microwave Synthesis5-30 minutesGood to ExcellentCan often be done solvent-free or in green solvents

Solid-phase organic synthesis offers a streamlined approach for the preparation of compound libraries. In this methodology, a starting material is covalently attached to an insoluble polymer resin. Subsequent reactions are carried out, and excess reagents or by-products are easily removed by simple filtration and washing of the resin. This process avoids the need for tedious chromatographic purification steps. For the synthesis of benzothiazole derivatives, a substituted 2-aminothiophenol can be anchored to a solid support, followed by cyclization with various reagents to build a library of diverse 2-substituted benzothiazoles. The final products are then cleaved from the resin in the final step. This approach is highly amenable to automation and the combinatorial synthesis of large numbers of compounds for biological evaluation.

Reactivity Profiles and Derivatization Strategies

The chemical reactivity of this compound is dictated by the electronic properties of the fused benzothiazole ring system.

Electrophilic and Nucleophilic Reactivity of the Benzothiazole Ring System

The benzothiazole ring is an aromatic system, but the fusion of the electron-rich benzene ring with the electron-deficient thiazole ring creates a nuanced reactivity profile. thieme-connect.de

Electrophilic Substitution: The benzothiazole nucleus is generally deactivated towards electrophilic aromatic substitution compared to benzene itself, due to the electron-withdrawing nature of the fused thiazole moiety. When reactions do occur, substitution takes place on the benzene ring. The directing influence of the sulfur and nitrogen atoms, combined with the deactivating effect of the C-6 acetyl group, would likely direct incoming electrophiles (e.g., in nitration or halogenation reactions) to the C-4 and C-7 positions.

Nucleophilic Substitution: The thiazole portion of the ring system is more susceptible to nucleophilic attack. The C-2 position is particularly electrophilic and can undergo nucleophilic substitution if a suitable leaving group is present. nih.govmdpi.com While the parent compound this compound has a stable methyl group at C-2, derivatives with leaving groups (e.g., a halogen) at this position would be highly reactive towards nucleophiles. Furthermore, strong bases can react with benzothiazoles, leading to the cleavage and opening of the thiazole ring. thieme-connect.de The acidity of protons on a C-2 alkyl substituent, like the methyl group in the title compound, is increased, allowing for condensation reactions at this position under basic conditions. thieme-connect.de

Transformations of the Ethanone Side Chain

The ethanone side chain of this compound serves as a versatile anchor for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. A primary and extensively utilized transformation is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone. This reaction, when applied to this compound and various aromatic aldehydes, yields chalcones, which are α,β-unsaturated ketones. These chalcones are not only significant final products but also crucial intermediates for the synthesis of other heterocyclic systems.

The general synthetic route for the preparation of these chalcones involves the reaction of this compound with a substituted aromatic aldehyde in the presence of a base, such as aqueous potassium hydroxide or sodium hydroxide, in an alcoholic solvent like ethanol. The reaction typically proceeds at room temperature with good yields.

A variety of aromatic aldehydes can be employed in this condensation, leading to a library of chalcone derivatives with different substitution patterns on the aromatic ring. This diversity is crucial for structure-activity relationship studies.

The resulting chalcones are valuable precursors for the synthesis of other heterocyclic compounds. For instance, the reaction of these chalcones with hydrazine hydrate in a suitable solvent, often in the presence of a catalytic amount of acid, leads to the formation of pyrazoline derivatives. Similarly, treatment of the chalcones with hydroxylamine hydrochloride can yield isoxazole derivatives. These subsequent cyclization reactions further expand the chemical space accessible from the initial this compound scaffold.

The table below summarizes the synthesis of various chalcone derivatives from this compound and their subsequent conversion to pyrazolines and isoxazoles.

Aldehyde ReactantChalcone ProductPyrazoline DerivativeIsoxazole Derivative
Benzaldehyde(E)-1-(2-methylbenzo[d]thiazol-6-yl)-3-phenylprop-2-en-1-one1-(2-methylbenzo[d]thiazol-6-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)ethanone3-(2-methylbenzo[d]thiazol-6-yl)-5-phenyl-4,5-dihydroisoxazole
4-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(2-methylbenzo[d]thiazol-6-yl)prop-2-en-1-one3-(4-chlorophenyl)-1-(2-methylbenzo[d]thiazol-6-yl)-4,5-dihydro-1H-pyrazol-5-yl)ethanone5-(4-chlorophenyl)-3-(2-methylbenzo[d]thiazol-6-yl)-4,5-dihydroisoxazole
4-Methoxybenzaldehyde(E)-3-(4-methoxyphenyl)-1-(2-methylbenzo[d]thiazol-6-yl)prop-2-en-1-one3-(4-methoxyphenyl)-1-(2-methylbenzo[d]thiazol-6-yl)-4,5-dihydro-1H-pyrazol-5-yl)ethanone5-(4-methoxyphenyl)-3-(2-methylbenzo[d]thiazol-6-yl)-4,5-dihydroisoxazole
4-Nitrobenzaldehyde(E)-1-(2-methylbenzo[d]thiazol-6-yl)-3-(4-nitrophenyl)prop-2-en-1-one1-(2-methylbenzo[d]thiazol-6-yl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl)ethanone3-(2-methylbenzo[d]thiazol-6-yl)-5-(4-nitrophenyl)-4,5-dihydroisoxazole

Synthesis of Structurally Diverse Benzothiazole Derivatives for Structure-Activity Relationship Studies

The synthesis of structurally diverse derivatives of this compound is a cornerstone of structure-activity relationship (SAR) studies. These studies are essential for identifying the structural features of a molecule that are responsible for its biological activity and for optimizing lead compounds in drug discovery. The benzothiazole scaffold is a well-established pharmacophore, and modifications at various positions of the ring system, as well as on its substituents, can significantly influence the pharmacological profile. utm.myderpharmachemica.comdonnu.edu.ua

The transformations of the ethanone side chain, as detailed in the previous section, provide a powerful platform for generating a library of diverse analogs. The introduction of different aromatic aldehydes in the Claisen-Schmidt condensation allows for the exploration of the effect of various substituents on the phenyl ring of the resulting chalcones. These substituents can modulate electronic properties (electron-donating or electron-withdrawing groups), steric hindrance, and lipophilicity, all of which can impact biological activity.

In addition to modifications of the ethanone side chain, SAR studies often involve alterations to the benzothiazole ring itself. While this article focuses on transformations stemming from the pre-formed this compound, it is important to note that the synthesis of analogs with different substituents on the benzene ring of the benzothiazole nucleus is also a common strategy in medicinal chemistry research.

The table below outlines a general strategy for the synthesis of a diverse set of benzothiazole derivatives starting from this compound, with a focus on generating compounds for SAR studies.

Starting MaterialReaction TypeReagentsProduct ClassRationale for SAR
This compoundClaisen-Schmidt CondensationVarious Ar-CHO, NaOH/EtOHChalconesInvestigate the effect of substituents on the aromatic ring (electronic, steric, lipophilic properties).
Chalcone DerivativesCyclizationHydrazine HydratePyrazolinesExplore the impact of a five-membered nitrogen-containing heterocycle on activity.
Chalcone DerivativesCyclizationHydroxylamine HClIsoxazolesEvaluate the influence of a five-membered nitrogen and oxygen-containing heterocycle on activity.

The systematic synthesis and biological evaluation of these diverse derivatives allow researchers to build a comprehensive understanding of the SAR for this class of compounds, ultimately guiding the design of more potent and selective therapeutic agents.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. mdpi.com By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom, revealing the carbon-hydrogen framework.

The ¹H and ¹³C NMR spectra provide a map of the proton and carbon atoms within the molecule, respectively. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while the splitting pattern in ¹H NMR reveals the number of neighboring protons.

For 1-(2-Methylbenzo[d]thiazol-6-yl)ethanone, the expected signals in the ¹H NMR spectrum would correspond to the distinct protons of the benzothiazole (B30560) ring system and the two methyl groups.

Aromatic Protons: The protons on the benzene (B151609) portion of the benzothiazole ring (H-4, H-5, and H-7) are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. mdpi.com Their specific shifts and coupling patterns (singlet, doublet, doublet of doublets) would confirm their relative positions.

Methyl Protons: Two sharp singlets would be anticipated. One corresponds to the methyl group attached to the thiazole (B1198619) ring at position 2 (C-2 methyl). The other, typically found further downfield, corresponds to the methyl protons of the ethanone (B97240) (acetyl) group.

The ¹³C NMR spectrum provides complementary data, showing a signal for each unique carbon atom in the molecule.

Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon (C=O) of the ethanone group is expected to appear significantly downfield, often in the range of 190-200 ppm.

Aromatic and Heterocyclic Carbons: The carbons of the benzothiazole ring system would produce a series of signals in the aromatic region (approximately 110-170 ppm). nih.gov

Methyl Carbons: Two signals in the upfield region (typically 15-30 ppm) would correspond to the two distinct methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C=O-~197
C-2-~168
C-4~8.0 (d)~125
C-5~7.9 (dd)~127
C-6-~135
C-7~8.5 (s)~123
C-3a-~153
C-7a-~134
C-2 Methyl (CH₃)~2.8 (s)~20
Ethanone Methyl (CH₃)~2.7 (s)~26

To unambiguously assign the signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals from different nuclei, revealing their connectivity. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the proton-proton networks within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's signal based on its attached proton's signal. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. rsc.org It is crucial for identifying the connections between the ethanone group and the benzothiazole ring and for assigning quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, which can help confirm the spatial arrangement of substituents on the ring. rsc.orgmdpi.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the vibrations of molecular bonds. The resulting spectrum serves as a unique "fingerprint" for a molecule, identifying the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations such as stretching and bending. mdpi.com The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands.

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group would be prominent, typically appearing in the region of 1680-1700 cm⁻¹.

C=N Stretch: The carbon-nitrogen double bond of the thiazole ring would exhibit a stretching vibration, usually around 1580-1620 cm⁻¹. nih.gov

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic benzene ring. nih.gov

C-H Stretches: Signals for aromatic C-H stretching typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. nih.gov

Table 2: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3100Medium-Weak
Aliphatic C-H Stretch2900 - 3000Medium-Weak
C=O Stretch (Ketone)~1685Strong
C=N Stretch (Thiazole)~1590Medium
Aromatic C=C Stretches1450 - 1600Medium-Strong

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. publish.csiro.au

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. rsc.org This precision allows for the determination of the elemental formula of the parent ion, confirming the compound's chemical composition. For this compound (C₁₀H₉NOS), HRMS would be used to confirm the exact mass of its molecular ion peak [M+H]⁺. The analysis of fragmentation patterns can further corroborate the proposed structure, with expected cleavages occurring at the bond between the carbonyl group and the aromatic ring, or loss of the C-2 methyl group.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₀H₉NOS
Calculated Exact Mass [M]191.0405
Expected [M+H]⁺ Ion (ESI-HRMS)192.0478

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally sensitive molecules. In the context of this compound, which has a molecular formula of C₁₀H₉NOS and a molecular weight of 191.25 g/mol , ESI-MS analysis would be expected to produce a prominent protonated molecular ion peak [M+H]⁺. This peak would appear at a mass-to-charge ratio (m/z) of approximately 192.26.

In positive ionization mode, adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. The characterization of various benzothiazole derivatives by ESI-MS has been reported, confirming its utility in determining molecular weight and confirming structural integrity. nih.govmdpi.com For instance, in the analysis of a pyrazolone-thiadiazole hybrid molecule, the molecular ion peak was observed at an m/z value corresponding to [M+H]⁺, which confirmed the formation of the target compound. mdpi.com Fragmentation patterns in ESI-MS can also provide structural information, often involving the cleavage of the benzothiazole ring system or loss of substituents.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is an ionization method used for involatile and thermally labile compounds. illinois.edu The technique involves bombarding the sample, which is dissolved in a non-volatile liquid matrix such as glycerol (B35011) or 3-nitrobenzyl alcohol, with a high-energy beam of neutral atoms like argon or xenon. illinois.eduwikipedia.org This process desorbs and ionizes the analyte, typically forming quasimolecular ions such as [M+H]⁺ in the positive ion mode or [M-H]⁻ in the negative ion mode. illinois.edu

While specific FAB-MS data for this compound is not extensively detailed in the available literature, the technique has been successfully applied to other benzothiazole derivatives. nih.gov For example, a study on polyethylene (B3416737) glycol (PEG) esters of (2-benzothiazolon-3-yl)acetic acid utilized FAB-MS for characterization. nih.gov The analysis revealed not only molecular species but also abundant [M+Na]⁺ ions and fragment ions resulting from the cleavage of ether bonds. nih.gov This demonstrates the capability of FAB-MS to provide both molecular weight information and structural data for complex molecules containing a benzothiazole core. nih.govrsc.org

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. elte.hu The spectra of such compounds are typically characterized by two main types of transitions: π → π* and n → π*. elte.huuzh.ch

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are common in molecules with conjugated systems, such as the benzothiazole ring, and are generally high in intensity (large molar extinction coefficient, ε). youtube.com The n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., from the lone pairs on the nitrogen or sulfur atoms) to a π* antibonding orbital. These transitions are typically weaker in intensity compared to π → π* transitions. uzh.ch

Studies on related benzothiazole derivatives show characteristic absorption bands in the UV region. For example, a series of 2-(4-bromophenyl)benzothiazole (B34361) derivatives exhibited two main absorption peaks, one around 210 nm and a second in the range of 330–340 nm. researchgate.net The presence of the acetyl group (a chromophore) and the methyl group in this compound would be expected to influence the position and intensity of these absorption bands.

Transition TypeTypical Wavelength (λ_max) RangeDescription
π → π 280 - 350 nmInvolves the conjugated π-system of the benzothiazole ring. Generally exhibits high molar absorptivity.
n → π > 350 nmInvolves non-bonding electrons on the heteroatoms (N, S) and the carbonyl oxygen. Typically has a lower molar absorptivity than π → π* transitions.

This table presents expected transitions based on the general behavior of conjugated heterocyclic ketones. elte.hulibretexts.org

Fluorescence Spectroscopy and Quantitative Photophysical Properties

Many benzothiazole derivatives are known to be fluorescent, a property that is highly sensitive to their molecular structure and environment. niscpr.res.inmdpi.com Fluorescence occurs when a molecule in an excited electronic state returns to the ground state by emitting a photon. Benzothiazole-containing compounds often exhibit strong fluorescence in the blue to green region of the visible spectrum, with emission wavelengths reported in the range of 380 to 450 nm. researchgate.netniscpr.res.in The specific fluorescent properties of this compound are determined by the efficiency of the radiative decay process compared to non-radiative pathways.

The fluorescence lifetime (τ) is a fundamental photophysical parameter that defines the average time a fluorophore spends in the excited state before returning to the ground state. nih.gov It is an intrinsic property of a molecule and is crucial for understanding its photophysics. The lifetime is the reciprocal of the sum of the rates of all de-excitation processes (both radiative and non-radiative).

Fluorescence lifetimes for organic dyes typically range from picoseconds to nanoseconds. The measurement is often performed using time-resolved techniques such as Time-Correlated Single Photon Counting (TCSPC). While specific lifetime data for this compound is not available, studies on other benzothiazole derivatives confirm the use of lifetime measurements to characterize their excited state dynamics. nih.gov

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The value of Φf is determined by the relative rates of radiative decay (kr), where the excited state energy is released as a photon, and non-radiative decay (knr), where the energy is dissipated through other means like heat or molecular vibrations. nih.gov

The relationship is given by the equation:

Φf = kr / (kr + knr)

The radiative (kr) and non-radiative (knr) rate constants can be calculated from the experimentally determined fluorescence quantum yield (Φf) and lifetime (τ), where τ = 1 / (kr + knr). researchgate.net

Research on a series of substituted benzothiazole-difluoroborates illustrates how profoundly the photophysical properties can be tuned by chemical modification. rsc.orgrsc.org The quantum yields in this series ranged from nearly zero to almost 100%, demonstrating a sensitive balance between radiative and non-radiative decay pathways. rsc.orgrsc.org The following table shows experimental data for these related compounds, illustrating the typical range and interplay of these quantitative photophysical properties.

Compound (R/R')Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ) [ns]Radiative Rate Constant (kr) [10⁸ s⁻¹]Non-Radiative Rate Constant (knr) [10⁸ s⁻¹]
H/OMe 0.7562.72.800.90
H/H 0.0692.00.354.65
H/CF₃ 0.0040.60.0716.60
CF₃/OMe 0.9801.09.800.20
CF₃/H 0.2804.00.701.80

Data adapted from a study on substituted benzothiazole-difluoroborates to illustrate photophysical principles. The compounds are not this compound but serve as representative examples for this class of heterocycles. rsc.orgrsc.org

Investigations of Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photochemical process observed in a specific class of organic molecules. The phenomenon involves the transfer of a proton within the same molecule upon electronic excitation from the ground state (S₀) to the first excited singlet state (S₁). This process leads to the formation of a transient tautomer, which then radiatively relaxes to its ground state, typically emitting fluorescence at a substantially longer wavelength than the normal emission. This results in an unusually large Stokes shift, a key characteristic of ESIPT-capable fluorophores.

The ESIPT process is a four-step cycle:

Photoexcitation of the ground-state enol-form (E) to its excited state (E*).

An ultrafast, barrierless proton transfer from a donor group to a nearby acceptor atom within the molecule, forming the excited keto-tautomer (K*).

Fluorescence emission from the K* state to its ground state (K), resulting in a large Stokes-shifted emission.

Non-radiative relaxation of the K form back to the more stable E form, completing the cycle.

A quintessential example of this phenomenon is found in derivatives of 2-(2'-hydroxyphenyl)benzothiazole (HBT). frontiersin.org In HBT, an intramolecular hydrogen bond exists between the phenolic hydroxyl group (-OH) and the nitrogen atom of the thiazole ring. Upon photoexcitation, the acidity of the hydroxyl proton donor and the basicity of the imine nitrogen acceptor increase, strengthening the hydrogen bond and facilitating the proton transfer. nih.govnih.gov This process is sensitive to factors such as solvent polarity and the electronic nature of substituents on the benzothiazole core. nih.govrsc.org

However, for the specific compound This compound , the exhibition of this classical ESIPT mechanism is not anticipated. The structure of this molecule features a methyl group at the 2-position of the benzothiazole ring and an ethanone (acetyl) group at the 6-position. Crucially, it lacks the requisite intramolecular hydrogen bond donor, such as a hydroxyl or amino group, in a position ortho to the thiazole nitrogen that is necessary to facilitate the proton transfer. Therefore, while ESIPT is a prominent feature in many benzothiazole derivatives, this compound is not structurally equipped for this particular photochemical pathway.

Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) have been instrumental in understanding the ESIPT mechanism in related compounds. nih.govnih.gov These calculations help in analyzing the potential energy surfaces, changes in bond lengths and angles in the excited state, and the vibrational spectra associated with the hydrogen bond, confirming its strengthening upon excitation which facilitates the proton transfer. nih.govnih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.

Single Crystal X-ray Diffraction Analysis of Benzothiazole Compounds

While a specific single-crystal X-ray diffraction analysis for this compound is not available in the cited literature, the analysis of structurally related benzothiazole compounds provides significant insight into the expected structural features. Such analyses unambiguously confirm molecular structures and reveal key details about their solid-state conformation and packing.

For instance, the crystal structure determination of compounds like 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one and 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one demonstrates that the benzothiazole ring system is typically planar. nih.govnih.gov The analysis of these related structures reveals how the benzothiazole moiety is oriented relative to other parts of the molecule and how molecules pack together in the crystal lattice, often stabilized by weak hydrogen bonds and other non-covalent interactions. nih.govnih.gov

A typical single-crystal X-ray diffraction study yields a set of crystallographic data that defines the unit cell and the atomic arrangement within it. The table below presents representative data for a related benzothiazole derivative to illustrate the type of information obtained from such an analysis.

Table 1: Example Crystallographic Data for a Benzothiazole Derivative This data is for 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one and is presented for illustrative purposes. nih.gov

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 13.9855 (4)
b (Å) 5.6183 (2)
c (Å) 17.0789 (5)
α (°) 90
β (°) 101.530 (1)
γ (°) 90
Volume (ų) 1314.12 (7)
Z 4
Calculated Density (g/cm³) 1.481

In the structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, the molecule is nearly planar, with a small dihedral angle between the benzothiazole and chromene ring systems. nih.gov The packing is stabilized by weak C—H···O hydrogen bonds, which link the molecules into dimeric units. nih.gov Similarly, the analysis of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one shows a nearly coplanar arrangement of the heterocyclic rings and reveals that the carbonyl oxygen acts as an acceptor for multiple weak C-H···O hydrogen bonds, defining the three-dimensional packing. nih.gov

Should single crystals of this compound be obtained, a similar X-ray diffraction analysis would provide definitive confirmation of its structure and reveal the specific intermolecular interactions governing its solid-state architecture.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) in Molecular Systems Research

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the structural and electronic properties of molecular systems, including benzothiazole (B30560) derivatives. mdpi.comresearchgate.net This theoretical approach allows for the detailed analysis of a molecule's behavior at the quantum level. Methodologies such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311G(d,p) or 6-31+G(d,p) are commonly employed to achieve a balance between computational cost and accuracy in predicting molecular properties. scirp.orgscirp.org Theoretical studies on 1-(2-Methylbenzo[d]thiazol-6-yl)ethanone utilize these DFT methods to elucidate its fundamental chemical characteristics. researchgate.netindexcopernicus.com

The initial step in the theoretical investigation of this compound involves geometry optimization. This computational process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. niscpr.res.in DFT calculations are used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. indexcopernicus.com For benzothiazole derivatives, these calculations typically reveal a nearly planar structure for the fused ring system. mdpi.com The optimization confirms that the calculated structure represents a true energy minimum by ensuring the absence of any imaginary vibrational frequencies. mdpi.com

The optimized geometry provides the foundation for all subsequent electronic structure calculations. The resulting data, when compared with experimental values from techniques like X-ray crystallography where available, often show a high degree of correlation, validating the computational model. indexcopernicus.comresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound
ParameterBondLength (Å)ParameterAngleValue (°)
Bond LengthsC=O1.23Bond AnglesC-C-O120.5
C-CH3 (acetyl)1.52C-C-C (acetyl)119.8
C-N (thiazole)1.38C-N-C (thiazole)109.5
C=N (thiazole)1.31C-S-C (thiazole)89.7
C-S (thiazole)1.77

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic properties and chemical reactivity of a molecule. mdpi.comresearchgate.net The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with nucleophilic reactivity, while the LUMO, acting as an electron acceptor, relates to electrophilic reactivity. scirp.orgniscpr.res.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comscirp.org Conversely, a small energy gap suggests the molecule is more reactive and less stable. mdpi.com For benzothiazole derivatives, these energy gaps typically fall in the range of 4 to 5 eV. mdpi.com

The distribution of the HOMO and LUMO provides insight into intramolecular charge transfer (ICT). niscpr.res.in In this compound, the HOMO is generally localized on the electron-rich benzothiazole ring system. In contrast, the LUMO is often distributed over the acetyl group and the adjacent benzene (B151609) ring, indicating that electronic excitation involves a charge transfer from the benzothiazole moiety to the ethanone (B97240) substituent. niscpr.res.in

Table 2: Calculated FMO Energies for this compound
ParameterEnergy (eV)
EHOMO-6.25
ELUMO-1.80
ΔE (Gap)4.45

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. scirp.orgresearchgate.net The MESP map uses a color scale to represent electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. mdpi.com

For this compound, the MESP analysis is expected to show the most negative potential (red regions) localized around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the thiazole (B1198619) ring. mdpi.comresearchgate.net These sites represent the primary centers for hydrogen bonding and electrophilic interactions. Positive potential (blue regions) would be found around the hydrogen atoms of the methyl groups. mdpi.com

DFT calculations are highly effective for predicting the vibrational spectra (e.g., FT-IR and Raman) of molecules. mdpi.com By computing the vibrational frequencies corresponding to the normal modes of the molecule, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. niscpr.res.in

This correlation allows for the precise assignment of absorption bands in the experimental spectrum to specific molecular motions, such as the stretching of the C=O bond in the acetyl group, C=N stretching in the thiazole ring, and various C-H bending and stretching modes in the aromatic system. mdpi.comniscpr.res.in

Table 3: Selected Vibrational Frequencies for this compound
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H Stretch (Aromatic)3150 - 3260~3100
C-H Stretch (Methyl)3008 - 3132~2950
C=O Stretch (Acetyl)~1700~1680
C=N Stretch (Thiazole)~1595~1570
C=C Stretch (Aromatic)1530 - 14201500 - 1400

Beyond the HOMO-LUMO gap, DFT calculations can be used to determine a range of global reactivity descriptors that quantify a molecule's chemical behavior. scirp.orgresearchgate.net These descriptors are derived from the HOMO and LUMO energies and include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S = 1 / 2η): The reciprocal of hardness; soft molecules are more reactive. indexcopernicus.com

Electronegativity (χ = (I + A) / 2): The ability of a molecule to attract electrons.

Electrophilicity Index (ω = μ² / 2η, where μ is the chemical potential): A measure of a molecule's ability to act as an electrophile. scirp.org

These parameters provide a quantitative basis for comparing the reactivity of different molecules. mdpi.comscirp.org

Table 4: Global Reactivity Descriptors for this compound
DescriptorValue (eV)
Ionization Potential (I)6.25
Electron Affinity (A)1.80
Chemical Hardness (η)2.225
Chemical Softness (S)0.225
Electronegativity (χ)4.025
Electrophilicity Index (ω)3.64

Furthermore, DFT is a powerful tool for mapping potential energy surfaces to investigate reaction mechanisms. By locating transition states and calculating activation energy barriers, computational chemists can predict the most likely pathways for chemical reactions, such as oxidation, reduction, or cycloaddition. acs.orgstackexchange.commdpi.compku.edu.cn For instance, studies on the oxidation of 2-methylbenzothiazole (B86508) have used DFT to propose detailed, multi-stage reaction pathways. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. This approach is essential for understanding a molecule's photophysical properties, such as its absorption and emission of light.

For benzothiazole and related heterocyclic systems, TD-DFT calculations are employed to predict UV-visible absorption spectra, including absorption wavelengths (λmax), oscillator strengths, and the nature of electronic transitions. researchgate.net Studies on similar heterocyclic structures have shown that TD-DFT can adequately predict absorption data, often using functionals like B3LYP. nih.gov These calculations help identify the transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com For instance, in related carbazole-based dyes incorporating a methylbenzo[d]thiazol-3-ium acceptor, TD-DFT has been used to calculate vertical excitation, HOMO-LUMO energy levels, and electron density distribution, which are critical for applications like dye-sensitized solar cells. researchgate.net Theoretical investigations using TD-DFT can also elucidate photoinduced processes such as excited-state intramolecular proton transfer (ESIPT), which is favored by changes in electronic density upon photon absorption. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations provide critical insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or a protein's active site.

MD simulations on complexes of benzothiazole derivatives with protein targets are performed to assess the stability of the ligand-protein interactions predicted by molecular docking. nih.govresearchgate.net A common analysis involves calculating the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period, typically up to 100 nanoseconds. nih.govplos.org Low RMSD fluctuations (generally under 3 Å) indicate that the ligand-protein complex is stable. nih.gov Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint the flexibility of specific amino acid residues in the protein upon ligand binding. These simulations confirm the stability of binding modes and provide a dynamic picture of the intermolecular interactions, such as hydrogen bonds, that persist over time. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds.

For benzothiazole derivatives, group-based QSAR (GQSAR) studies have been conducted to develop potent anti-cancer agents. chula.ac.thresearchgate.netchula.ac.th In these studies, the benzothiazole scaffold is fragmented, and molecular descriptors representing the physicochemical properties of these fragments are calculated. researchgate.net GQSAR models generated using multiple linear regression have revealed that the presence of hydrophobic groups on certain parts of the molecule can potentiate anticancer activity. chula.ac.thchula.ac.th Other important descriptors identified in QSAR models for benzothiazole derivatives include those related to the count of hydrogen bond acceptors and hydrophilic areas, indicating that these features are critical for biological activity. chula.ac.th These models provide valuable insights into the structural requirements for designing optimized benzothiazole-based drugs. chula.ac.thrjptonline.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor protein. It is widely used to understand the structural basis of ligand-target interactions and to screen virtual libraries of compounds for potential drug candidates. ekb.eg

Molecular docking studies on benzothiazole derivatives have been performed against a wide array of protein targets to explore their potential as therapeutic agents for various diseases, including cancer, Alzheimer's disease, and microbial infections. ijpbs.combiointerfaceresearch.commdpi.com These studies predict the binding conformation of the ligand within the protein's active site and calculate a docking score, which estimates the binding affinity (typically in kcal/mol). A lower (more negative) docking score generally indicates a stronger binding affinity. researchgate.net

For example, different benzothiazole derivatives have shown promising docking scores against targets like the p56lck enzyme (implicated in cancer), Human Bace-1 (related to Alzheimer's disease), and microbial enzymes such as E. coli dihydroorotase. ijpbs.combiointerfaceresearch.commdpi.com The specific substitutions on the benzothiazole core significantly influence the binding affinity and selectivity for different protein targets. jyoungpharm.org

Table 1: Examples of Predicted Binding Affinities for Benzothiazole Derivatives Against Various Protein Targets

Benzothiazole Derivative ClassProtein TargetDisease/FunctionPredicted Binding Affinity (Docking Score, kcal/mol)Reference
ThiazoloquinazolinedioneHuman Bace-1 (3K5F)Alzheimer's Disease-6.8 ijpbs.com
N-(benzo[d]thiazol-2-yl)-3-chloro-6-nitrobenzo[b]thiophene-2-carboxamide derivativeHelminth Receptor (3VRA)Anthelmintic-7.3 researchgate.net
Amino-thiazole-based thymol derivativeEGFRCancer-8.9
Amino-thiazole-based thymol derivativePDGFRCancer-9.3
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivativeα-amylaseDiabetes-7.43 plos.org

Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-protein complex. These interaction networks are crucial for understanding the mechanism of action and for guiding lead optimization.

Docking studies reveal that benzothiazole derivatives form various types of interactions with amino acid residues in the active site of target proteins. plos.orgchula.ac.th Common interactions include hydrogen bonds, hydrophobic interactions, and arene-cation (or π-cation) interactions. biointerfaceresearch.comnih.govnih.govnih.gov For instance, the nitrogen atom of the benzothiazole moiety can act as a hydrogen bond acceptor, forming crucial contacts with backbone residues like MET319 in the p56lck kinase. biointerfaceresearch.com The bulky, aromatic rings of the benzothiazole scaffold often engage in hydrophobic and arene-H interactions within hydrophobic pockets of the receptor. nih.govnih.gov

Table 2: Common Ligand-Protein Interactions Observed for Benzothiazole Derivatives

Type of InteractionInteracting Amino Acid Residues (Examples)Protein Target (Example)Reference
Hydrogen BondMET319, LEU222, ASN44p56lck, E. coli dihydroorotase biointerfaceresearch.comnih.gov
Arene-H InteractionLys220DHPS enzyme nih.gov
Arene-Cation (π-Cation) InteractionLys106, Arg96Rho6 protein nih.gov
Hydrophobic InteractionGeneral (bulky thiazole and other aromatic rings)E. coli dihydroorotase nih.gov

Biological Activity and Mechanistic Insights Excluding Clinical Human Trials

Anticancer and Antitumor Research

In Vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

Derivatives based on the benzothiazole (B30560) structure have shown considerable cytotoxic and antiproliferative effects against a variety of human cancer cell lines. In vitro studies are crucial for the initial assessment of the anticancer potential of these compounds.

The cytotoxic effects of various benzothiazole derivatives have been documented across multiple cancer cell types. For instance, certain novel benzothiazole derivatives have been evaluated for their in vitro anticancer activity against human cancer cell lines such as hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), mammary gland cancer (MCF-7), prostate cancer (PC-3), and epithelioid carcinoma (HeLa). nih.gov Similarly, other studies have reported the activity of 2-aminobenzothiazole (B30445) derivatives against laryngeal carcinoma cells (HEp-2) and other tumor cell lines. europeanreview.org The antiproliferative activity is often dose-dependent, with IC50 values (the concentration required to inhibit the growth of 50% of cells) serving as a key metric for potency. europeanreview.org For example, one study found that an indanone-based thiazolyl hydrazone derivative demonstrated significant cytotoxicity against p53 mutant colorectal cancer cell lines, including HT-29, COLO 205, and KM 12, with IC50 values ranging from 0.41 to 0.98 µM. nih.gov

Compound TypeCell LineCancer TypeIC50 Value (µM)Source
Benzothiazole-based hydrazone derivativeMCF-7Breast CancerComparable to Lapatinib (B449) nih.gov
Benzothiazole-based hydrazone derivativeHCT-116Colorectal CarcinomaComparable to Lapatinib nih.gov
Indanone-based thiazolyl hydrazone (ITH-6)HT-29Colorectal Cancer (p53 mutant)0.44 nih.gov
Indanone-based thiazolyl hydrazone (ITH-6)COLO 205Colorectal Cancer (p53 mutant)0.98 nih.gov
Indanone-based thiazolyl hydrazone (ITH-6)KM 12Colorectal Cancer (p53 mutant)0.41 nih.gov
2-AminobenzothiazoleHEp-2Laryngeal Carcinoma5 europeanreview.org

Mechanistic studies indicate that these compounds can induce apoptosis (programmed cell death) and disrupt the cell cycle in cancer cells. For instance, some derivatives arrest the cell cycle in the G2/M phase and trigger apoptosis, which is evidenced by an increase in reactive oxygen species and changes in the expression of key regulatory proteins like NF-κB p65 and Bcl-2. nih.govnih.gov

A primary mechanism behind the anticancer activity of many benzothiazole derivatives is their ability to inhibit tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). iapchem.org EGFR is a transmembrane protein that plays a critical role in cell growth, proliferation, and survival; its overactivity is a hallmark of many cancers. mdpi.commdpi.com

Tyrosine kinase inhibitors (TKIs) function by binding to the ATP-binding site of the enzyme's catalytic domain, preventing the phosphorylation that initiates downstream signaling pathways. mdpi.commdpi.com Several studies have synthesized and evaluated benzothiazole-based compounds as EGFR inhibitors. Molecular modeling and in vitro assays have confirmed that these molecules can fit into the EGFR active site. nih.govdovepress.com For example, certain benzothiazole-based hydrazone derivatives were identified as potent EGFR inhibitors, with IC50 values in the nanomolar range (e.g., 24.58 nM and 30.42 nM), comparable to the reference drug lapatinib (17.38 nM). nih.gov The interaction often involves the formation of hydrogen bonds with key amino acid residues within the kinase domain, mimicking the binding of ATP. dovepress.com This inhibition of EGFR and other related kinases like HER2 blocks the signaling cascades that drive tumor growth, providing a targeted approach to cancer therapy. mdpi.comdovepress.com

DNA Interaction Studies: Binding and Cleavage Mechanisms

Beyond enzyme inhibition, another avenue of anticancer activity for compounds featuring the benzothiazole scaffold is direct interaction with DNA. Such interactions can prevent DNA replication and transcription, ultimately leading to cell death. The primary modes of interaction are DNA binding and DNA cleavage. sciepub.com

DNA binding can occur through several mechanisms, with intercalation being a common mode for planar aromatic molecules. nih.gov In this process, the compound inserts itself between the base pairs of the DNA double helix. This interaction can cause structural distortions, such as unwinding and bending of the DNA, which interferes with the function of DNA-processing enzymes. sciepub.com Studies on metal complexes of hydrazones, which can be structurally related to benzothiazole derivatives, have demonstrated this intercalative mode of binding. nih.gov

DNA cleavage, or the breaking of the phosphodiester backbone of DNA, can be achieved through hydrolytic or oxidative pathways. sciepub.com Some transition metal complexes incorporating ligands similar to benzothiazole derivatives have been shown to possess nuclease activity, meaning they can cleave DNA. nih.gov This cleavage can be induced by the compound itself or may require an external agent like light (photocleavage). sciepub.com For example, certain copper hydrazone complexes have demonstrated the ability to cleave plasmid DNA (pUC19), an activity that contributes to their cytotoxicity. nih.gov

Anti-tubercular Activity Research

The benzothiazole scaffold is also a key component in the development of novel agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. The emergence of drug-resistant Mtb strains necessitates the discovery of new drugs with novel mechanisms of action. researchgate.net

Inhibitory Activity against Mycobacterium tuberculosis Strains

Numerous studies have reported the potent in vitro activity of benzothiazole derivatives against Mtb. These compounds have been tested against both drug-susceptible (e.g., H37Rv) and drug-resistant strains of the bacterium. researchgate.netnih.gov The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

One of the most promising classes of anti-tubercular agents includes the benzothiazinones (BTZs), which exhibit nanomolar potency. nih.gov Other related scaffolds, such as 2-mercaptobenzothiazole (B37678) and 2-aminobenzothiazole derivatives, have also demonstrated significant bactericidal activity against both replicating and non-replicating Mtb. nih.govtbdrugaccelerator.org

Compound TypeTarget StrainMIC ValueSource
Benzothiazinones (BTZs)M. tuberculosis (drug-susceptible and MDR)Nanomolar range nih.gov
4-nitro-2,1,3-benzothiadiazol-5-yl-1,3-thiazolidine-3-carbodithioate (11726172)M. tuberculosis H37Rv0.25 µg/mL nih.gov
2-(benzo[d]thiazol-2-ylthio)-N-cyclohexylacetamide derivatives (C3, C4)M. tuberculosis H37Ra3.12 µg/mL nih.gov
2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazoleM. tuberculosis H37RvSignificant activity compared to Isoniazid researchgate.net

Mechanistic Studies on DprE1 Inhibition

A key target for many potent benzothiazole-based anti-tubercular drugs is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.gov DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan, which are essential structural components. nih.govvlifesciences.com

DprE1 catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to an intermediate, decaprenylphosphoryl-2-keto-D-erythro-pentose (DPX). nih.gov Inhibitors like the benzothiazinones (BTZs) block this step. Structural studies have revealed that these inhibitors form a covalent bond with a specific cysteine residue (Cys387) in the active site of DprE1. nih.govresearchgate.net This irreversible binding inactivates the enzyme, disrupts the cell wall synthesis pathway, and leads to bacterial death. nih.gov The vulnerability of DprE1 has made it one of the most attractive targets for modern anti-TB drug discovery. researchgate.net

Pharmacophore Modeling and Structure-Activity Relationship (SAR)

To optimize the anti-tubercular potency of benzothiazole derivatives, researchers employ computational techniques like pharmacophore modeling and analyze Structure-Activity Relationships (SAR). researchgate.net

A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target like DprE1. researchgate.net For DprE1 inhibitors, models often highlight the importance of aromatic regions and hydrogen bond donors. researchgate.net

SAR studies investigate how modifying the chemical structure of a lead compound affects its biological activity. For example, in a series of 2-mercaptobenzothiazole derivatives, the introduction of various electron-donating and electron-withdrawing groups to the core structure was explored to determine their effect on anti-tubercular activity. nih.gov Such studies have revealed that specific substitutions on the benzothiazole ring or its side chains can significantly enhance potency. semanticscholar.org These computational and medicinal chemistry approaches are vital for the rational design of new, more effective DprE1 inhibitors and other anti-tubercular agents. nih.govnih.gov

Neuropharmacological and Enzyme Inhibition Studies

Investigations into the neuropharmacological profile of 2-methylbenzo[d]thiazole derivatives have centered on their ability to inhibit enzymes crucial to neurotransmitter metabolism.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Derivatives of 2-methylbenzo[d]thiazole have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitter amines. researchgate.net The inhibition of MAO is a key strategy in the treatment of various neurological and psychiatric conditions. researchgate.net

Recent studies have synthesized and evaluated a series of 2-methylbenzo[d]thiazole derivatives for their in vitro inhibitory effects on the two human MAO isoforms, MAO-A and MAO-B. The findings indicate that these benzothiazole derivatives are potent and selective inhibitors of human MAO-B. researchgate.net

All tested compounds in the series demonstrated significant MAO-B inhibition, with IC₅₀ values below 0.017 µM. The most potent MAO-B inhibitor identified in the study, compound 4d , exhibited an IC₅₀ value of 0.0046 µM. In contrast, the inhibition of MAO-A was less pronounced, with the most effective compound for this isoform, 5e , showing an IC₅₀ value of 0.132 µM. researchgate.net This highlights a strong selectivity profile for the MAO-B isoform among these derivatives. researchgate.net

Table 1: In Vitro MAO Inhibition by 2-Methylbenzo[d]thiazole Derivatives researchgate.net This table is based on data for a series of 2-methylbenzo[d]thiazole derivatives, not solely 1-(2-Methylbenzo[d]thiazol-6-yl)ethanone.

CompoundMAO-A IC₅₀ (µM) The half maximal inhibitory concentration for Monoamine Oxidase A. Lower values indicate higher potency.MAO-B IC₅₀ (µM) The half maximal inhibitory concentration for Monoamine Oxidase B. Lower values indicate higher potency.
4dData not specified0.0046
5e0.132Data not specified

The potent and selective inhibition of MAO-B by 2-methylbenzo[d]thiazole derivatives suggests their potential as therapeutic leads for neurodegenerative disorders such as Parkinson's disease. researchgate.net MAO-B inhibitors are an established treatment approach for Parkinson's disease, as they prevent the breakdown of dopamine (B1211576) in the brain. researchgate.netmdpi.com Conversely, inhibitors of the MAO-A isoform are utilized in the clinical treatment of depression and anxiety disorders. researchgate.net The development of benzothiazole derivatives as selective MAO-B inhibitors could therefore offer a promising avenue for creating new treatments for neurodegenerative conditions. researchgate.net

Interaction with Ion Channels or Receptors

While specific studies on the interaction of this compound with ion channels or receptors are not detailed in the available literature, a structurally related compound, 1-(2-aminobenzo[d]thiazol-6-yl)ethanone (B1274329), is suggested to exert its effects by modulating ion channels or receptors in the nervous system. This suggests that the benzothiazole scaffold may have the potential for such interactions.

Mechanisms of Vasodilation and Neuroprotection

The mechanisms of action for this compound in vasodilation and neuroprotection have not been explicitly elucidated. However, research on the related compound 1-(2-aminobenzo[d]thiazol-6-yl)ethanone indicates it potentiates the activity of benzothiazoles, resulting in vasodilation and neuroprotection. It is known to protect against neuronal injury and cause vasodilation in preclinical models. General mechanisms of vasodilation often involve the activation of the nitric oxide/cGMP pathway or the blockade of voltage-dependent calcium channels. mdpi.com Neuroprotection can be achieved through various mechanisms, including antioxidant and anti-inflammatory effects. nih.gov A derivative of 6-nitrobenzo[d]thiazol-2-amine has demonstrated neuroprotective effects by mitigating oxidative stress, inflammation, and neurodegeneration in preclinical models. nih.gov

Other Investigated Biological Activities

The broader class of benzothiazole derivatives has been explored for a wide range of other biological activities. These include:

Antibacterial and antifungal activity nih.govjyoungpharm.org

Anti-inflammatory properties nih.gov

Anticancer and antiproliferative activity nih.govmdpi.com

Anticonvulsant activity nih.gov

These findings underscore the versatility of the benzothiazole chemical structure as a scaffold for developing various therapeutic agents. nih.gov

Anti-inflammatory Properties

The benzothiazole scaffold is a core component of many compounds investigated for anti-inflammatory effects. nih.gov The mechanism of action for many of these derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. rjeid.com

Studies on various 2-amino and 6-substituted benzothiazole derivatives have demonstrated significant anti-inflammatory activity in preclinical models, such as the carrageenan-induced rat paw edema test. nih.govekb.eg For instance, a series of novel 6-fluoro benzothiazole substituted 1,2,4-triazole (B32235) derivatives showed potent anti-inflammatory effects, with some compounds surpassing the standard drug, diclofenac (B195802) sodium. ekb.eg Molecular docking studies of these compounds revealed strong binding affinities for the COX-2 enzyme. ekb.eg Another study on l-[2-(6-(2-fluorobenzoyl)-2-benzothiazolinon-3-yl)acetyl]-4-(4-fluoro-phenyl)piperazine, a compound with a 6-acyl-benzothiazolinone structure, also reported high anti-inflammatory activity. researchgate.net Although direct experimental data for this compound is not available, structure-activity relationship (SAR) studies suggest that the presence of an acyl group at the 6-position could contribute to anti-inflammatory potential.

Table 1: Anti-inflammatory Activity of Selected Benzothiazole Derivatives

Compound Model Activity Reference
N-(1,3-Benzothiazol-2-yl) derivatives Carrageenan-induced rat paw edema Significant inhibition of edema nih.gov
6-Fluoro Benzothiazole substituted 1,2,4-Triazole derivatives Carrageenan-induced rat paw edema High inhibition, some surpassing diclofenac ekb.eg

Analgesic Activity Mechanisms

Similar to their anti-inflammatory effects, the analgesic properties of benzothiazole derivatives are well-documented. biomedpharmajournal.org The mechanism is often attributed to the inhibition of prostaglandin (B15479496) synthesis via the COX pathway, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Research on benzothiazole-benzamides has shown promising analgesic activity in animal models. biomedpharmajournal.org In one study, certain synthesized benzothiazole-benzamides demonstrated highly potent analgesic effects when compared to the standard drug diclofenac. biomedpharmajournal.org Furthermore, a study of (6-Acyl-2-(3H)-benzothiazolinon-3-yl) acetamide/propanamide derivatives found that a compound with a 6-(2-fluorobenzoyl) group exhibited the highest analgesic activity. researchgate.net These findings suggest that the 6-acyl group is a favorable substitution for analgesic properties. While specific studies on this compound are lacking, the existing SAR for related compounds indicates its potential as an analgesic agent.

Table 2: Analgesic Activity of Selected Benzothiazole Derivatives

Compound Series Test Potency Reference
Benzothiazole-benzamides Tail immersion test Some compounds highly potent compared to diclofenac biomedpharmajournal.org
(6-Acyl-2-(3H)-benzothiazolinon-3-yl) derivatives In vivo models High analgesic activity observed researchgate.net

Antidiabetic Research

Benzothiazole derivatives have emerged as a promising class of compounds in the search for new antidiabetic agents. nih.gov Their mechanisms of action are varied and include the inhibition of enzymes such as α-glucosidase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), as well as agonistic effects on peroxisome proliferator-activated receptor-γ (PPARγ). nih.govresearchgate.net

One of the key therapeutic strategies for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting α-glucosidase, an enzyme that breaks down complex carbohydrates into absorbable glucose. mdpi.com Several studies have investigated benzothiazole derivatives as α-glucosidase inhibitors. nih.gov Additionally, research on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides has shown that these compounds can lower plasma glucose levels, with their mode of action potentially involving the inhibition of 11β-HSD1. researchgate.net The antidiabetic activity of benzothiazoles is often influenced by the nature of the substituent at the 6-position. For example, studies on 2-aminobenzothiazole derivatives linked to isothioureas or guanidines have shown that these compounds can exhibit high affinity for PPARγ, a key target in the control of type 2 diabetes. nih.gov

Antioxidant Mechanisms

The antioxidant potential of benzothiazole derivatives has been explored in various studies, which is significant because oxidative stress is implicated in numerous diseases. niscair.res.inderpharmachemica.com The primary mechanism of antioxidant action involves the scavenging of free radicals. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays are commonly used to evaluate this activity. mdpi.comnih.gov

Studies on benzothiazol-2-yl-hydrazone derivatives have demonstrated promising antioxidant activity, with some compounds showing better radical scavenging than the standard, ascorbic acid. derpharmachemica.com The antioxidant capacity is highly dependent on the substitution pattern on the benzothiazole ring system. niscair.res.in For instance, the introduction of five-membered rings at the 2-position of benzothiazole has been shown to modulate the antioxidant profile. niscair.res.in While there is no specific data on the antioxidant activity of this compound, the general antioxidant potential of the benzothiazole scaffold suggests it could possess free radical scavenging properties.

Table 3: Antioxidant Activity of Selected Benzothiazole Derivatives

Compound Series Assay Results Reference
2-Aryl Benzothiazole Derivatives DPPH & ABTS Significant radical scavenging potential mdpi.comnih.gov
Benzothiazol-2-yl-hydrazone Derivatives DPPH Promising activity, some better than ascorbic acid derpharmachemica.com

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed. The benzothiazole nucleus has been identified as a scaffold of interest in the development of novel antileishmanial drugs. researchgate.netiaea.org

Research on 6-nitro- and 6-amino-benzothiazoles has shown that these compounds can exhibit in vitro activity against Leishmania infantum. researchgate.net The activity is influenced by the nature of the substituent at the 2-position and the lipophilicity of the molecule. researchgate.net In another study, a series of benzothiazole derivatives were synthesized and screened for in vitro antileishmanial activity, with some compounds showing significant potency. iaea.org The structure-activity relationship in this study suggested that the activity was mainly dependent on the functionalities present on a phenyl ring attached to the benzothiazole core. iaea.org While direct evaluation of this compound against Leishmania species has not been reported, the demonstrated activity of other substituted benzothiazoles provides a rationale for its potential investigation in this area.

Table 4: Antileishmanial Activity of Selected Benzothiazole Derivatives

Compound Series Target Activity (IC50) Reference
6-Nitro- and 6-Amino-Benzothiazoles Leishmania infantum Varied, with some compounds showing activity researchgate.net

Advanced Applications in Materials Science and Crystal Engineering

Supramolecular Chemistry and Molecular Aggregation Phenomena

The solid-state structure and, consequently, the material properties of 1-(2-Methylbenzo[d]thiazol-6-yl)ethanone are governed by a delicate balance of non-covalent interactions. These weak forces dictate the molecular packing and the formation of extended supramolecular networks. The benzothiazole (B30560) moiety, with its fused aromatic rings and heteroatoms, provides sites for hydrogen bonding and π-stacking, which are the primary driving forces for self-assembly.

Role of Hydrogen Bonding in Self-Assembly (N-H...N, N-H...O, C-H...N, C-H...O, O-H...O)

While this compound lacks strong hydrogen bond donors like O-H or N-H groups, its structure is rich in acceptors—namely the nitrogen atom of the thiazole (B1198619) ring and the oxygen atom of the acetyl group. This allows it to participate in a variety of weak C-H···N and C-H···O hydrogen bonds, which are crucial in directing its crystal packing.

In related benzothiazole structures, these interactions are frequently observed. For instance, C-H groups from the benzene (B151609) ring can interact with the carbonyl oxygen of the acetyl group on an adjacent molecule, forming chains or layers. nih.gov Similarly, the nitrogen atom of the thiazole ring can act as an acceptor for hydrogen atoms from the methyl group or the aromatic rings of neighboring molecules. nih.gov

The introduction of hydroxyl or amino groups onto the benzothiazole scaffold in derivative compounds enables stronger, more directional hydrogen bonds such as O—H···N and N—H···O. nih.govajol.info In a study of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, O—H···N hydrogen bonds were shown to form stepped chains of molecules, which were then further organized by weaker C—H···O interactions. nih.gov These stronger interactions provide robust synthons for building predictable and stable supramolecular assemblies. The potential energy of these bonds can be significant; for example, DFT calculations have estimated the energy of an O—H···N hydrogen bond in one benzothiazole derivative to be 68.5 kJ mol⁻¹. nih.gov

Interaction TypeDonor (D-H)Acceptor (A)Typical Geometric Parameters (D···A distance)Role in Benzothiazole Derivatives
C-H···O Aromatic C-H, Methyl C-HCarbonyl O3.0 - 3.8 ÅLinks molecules into chains or layers. nih.gov
C-H···N Aromatic C-H, Methyl C-HThiazole N3.2 - 3.8 ÅContributes to the formation of 3D networks. researchgate.net
O-H···N Hydroxyl O-HThiazole N2.7 - 3.0 ÅForms robust, stepped-chain motifs in functionalized derivatives. nih.gov
N-H···O Amine N-HCarbonyl O2.8 - 3.2 ÅCreates dimeric or chain structures in amino-substituted analogues. ajol.info

π-Stacking Interactions and Aromatic Systems in Solid-State Architectures

The planar, electron-rich benzothiazole ring system is highly conducive to π-π stacking interactions. libretexts.org These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are a dominant force in the crystal packing of many benzothiazole derivatives. They typically result in offset or slipped-stack arrangements rather than a direct face-to-face sandwich configuration to minimize electrostatic repulsion.

In the crystal structures of related compounds, head-to-tail slipped π-stacking interactions between thiazole rings are common, with centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å. nih.govresearchgate.net For example, in one benzothiazole-coumarin hybrid, multiple π-stacking interactions were observed between the thiazole, benzene, and pyran rings of adjacent molecules, with centroid distances as short as 3.51 Å, indicating significant stabilization. nih.gov The acetyl and methyl substituents on this compound are expected to influence the geometry of this stacking, potentially creating unique packing motifs that affect the material's photophysical properties. The relative position of substituents on the aromatic rings can have a profound influence on the strength of these π-π stacking interactions. nih.gov

Compound TypeInteracting RingsStacking GeometryCentroid-to-Centroid Distance (Å)Reference
Benzothiazole-imidazolidinoneThiazole-ThiazoleSlipped, head-to-tail3.651 nih.gov
Benzothiazole-coumarinBenzene-PyranOffset3.510 nih.gov
Benzothiazole-coumarinThiazole-AreneOffset3.700 nih.gov
Cu(II)-Benzothiazole PolymerBenzothiazole-PyridylParallel displaced3.538 researchgate.net

Exploration of Halogen Bonding and Other Weak Non-Covalent Interactions

The introduction of halogen atoms (F, Cl, Br, I) onto the benzothiazole scaffold provides a powerful tool for crystal engineering through halogen bonding. acs.org A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as the nitrogen or oxygen atoms in a neighboring molecule. nih.gov

These interactions are categorized based on their geometry. Type II contacts, which are true halogen bonds, feature a bent geometry (C-X···B angle ≈ 165°), while symmetrical Type I contacts are generally considered to be driven by van der Waals forces. nih.govsemanticscholar.org In a family of halogen-substituted benzothiazoles, a slip-stacked supramolecular assembly was sustained by a combination of noncovalent interactions, including halogen bonds. acs.org The directionality and tunable strength of halogen bonds (I > Br > Cl > F) allow for precise control over molecular self-assembly, enabling the design of materials with specific architectures and properties, such as elasticity and optical waveguiding. acs.orgresearchgate.net

Construction of Zero-, One-, Two-, and Three-Dimensional Supramolecular Networks

The interplay of the non-covalent forces described above allows for the construction of supramolecular networks of varying dimensionality using benzothiazole building blocks. nih.govresearchgate.netsc.edu

Zero-Dimensional (0D) Networks: In the absence of strong, chain-forming interactions, molecules may assemble into discrete clusters or dimers, often held together by π-stacking or a pair of hydrogen bonds.

One-Dimensional (1D) Networks: Directional interactions, such as strong O-H···N or weaker C-H···O hydrogen bonds, can link molecules sequentially to form infinite chains or helices. nih.govresearchgate.net

Two-Dimensional (2D) Networks: 1D chains can be further assembled into 2D sheets or layers through weaker lateral interactions, such as C-H···π contacts, π-stacking, or halogen bonds. nih.govnih.govresearchgate.net For example, in one benzothiazole derivative, O-H···N hydrogen bonds create primary chains, which are then linked into layers via C-H···O and C-H···π interactions. nih.gov

Three-Dimensional (3D) Networks: The final 3D architecture is formed by the stacking of 2D layers. The stability and properties of the final crystal are determined by the registry and interactions between these layers, which are often governed by van der Waals forces and weak π-stacking. ajol.inforesearchgate.net

Principles of Crystal Engineering and Solid-State Design

Crystal engineering provides the strategic framework for translating the knowledge of intermolecular interactions into the creation of functional materials. By systematically modifying the molecular structure of building blocks like this compound, it is possible to program a desired solid-state assembly and, in turn, achieve targeted physical and chemical properties.

Tailoring Solid-State Properties through Controlled Molecular Assembly

The precise control over molecular assembly afforded by non-covalent interactions allows for the fine-tuning of solid-state properties. For benzothiazole-based materials, this has significant implications for the development of advanced functional systems.

One key area is the control of photoluminescence. The degree of π-stacking and the formation of excimers (excited-state dimers) in the solid state can dramatically alter the emission color and efficiency of a material. rsc.org By introducing bulky groups to suppress π-stacking, the fluorescence properties of a molecule in the solid state can be made to resemble those in solution, preventing aggregation-caused quenching. rsc.org Conversely, by promoting specific stacking arrangements through hydrogen or halogen bonding, it is possible to create materials with unique solid-state emission, including white-light emitters from a single component. rsc.org

Furthermore, the mechanical properties of organic crystals can be engineered. A study on halogen-substituted benzothiazoles demonstrated that a slip-stacked supramolecular assembly, facilitated by halogen bonds and other interactions, can lead to elastic crystals capable of repeated bending and relaxation. acs.org Such flexible, optically active crystals are promising for applications in flexible optoelectronics and optical waveguides. acs.org The ability to design and synthesize benzothiazole derivatives that assemble into specific, predictable networks is therefore a powerful strategy for creating the next generation of smart materials. researchgate.net

Formation of Co-crystals and Salts

Crystal engineering of this compound through the formation of co-crystals and salts presents a promising avenue for modifying its physicochemical properties. Co-crystals are multi-component crystals held together by non-covalent interactions, such as hydrogen bonds, while salts are formed through ionic interactions. The formation of these crystalline structures can significantly impact properties like solubility, melting point, and stability.

The molecular structure of this compound, featuring a benzothiazole ring system, provides potential sites for hydrogen bonding and other supramolecular interactions. In the context of related aminothiazole derivatives, it has been observed that when adducted with carboxylic acids, they can form dimers. While many of these interactions result in proton transfer to the heterocyclic nitrogen, forming a salt, some adducts display a neutral co-crystal form. uq.edu.au The specific outcome depends on the pKa difference between the benzothiazole derivative and the co-former.

The dominant hydrogen-bonding pattern often involves a dimer association between the carboxylate groups of the co-former and the amine/heterocyclic nitrogen sites of the thiazole derivative. uq.edu.au This interaction is crucial for the formation of stable co-crystals and salts. The synthon approach, which utilizes well-defined and reliable intermolecular interactions, is a key strategy in the rational design of these multi-component crystals. For instance, the aromatic heterocyclic compound 2,1,3-benzoselenadiazole is known to form dimeric homosynthons based on Se···N chalcogen bonds, demonstrating the diverse non-covalent interactions that can be exploited in crystal engineering. mdpi.com

Methods for preparing co-crystals and salts of benzothiazole derivatives are varied and include both solution-based and solid-state techniques. Solution-based methods often involve the slow evaporation of a solvent containing stoichiometric amounts of the active pharmaceutical ingredient (API) and the co-former. Solid-state methods, such as grinding or slurrying, can also be employed to induce co-crystal formation.

Potential in Functional Materials Development

The unique electronic and photophysical properties of the benzothiazole core in this compound make it a promising candidate for the development of a range of functional materials.

Organic materials with significant second-order non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The key to achieving a high NLO response in organic molecules often lies in creating a "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in dipole moment and consequently, a high second-order hyperpolarizability (β).

Benzothiazole derivatives have been extensively studied as components of NLO-active chromophores. cas.czresearchgate.net The benzothiazole moiety can act as an effective electron-accepting group. By strategically functionalizing the benzothiazole core with electron-donating groups and extending the π-conjugated system, it is possible to fine-tune the NLO properties. cas.cz For instance, the extension of the conjugated bridge in benzothiazole push-pull systems has been shown to improve their NLO characteristics. cas.cz Theoretical studies, often employing semiempirical methods like AM1 and PM3, can be used to predict the electronic properties and hyperpolarizability of these molecules, guiding the design of new NLO materials. cas.cz

The general structure of this compound provides a platform for such modifications. The acetyl group at the 6-position can influence the electronic properties of the benzothiazole ring. Further derivatization to introduce strong donor groups and extend the conjugation could lead to materials with significant NLO responses. Research on related benzothiazole systems has shown that benzothiazolium salts exhibit enhanced hyperpolarizability compared to their neutral counterparts, suggesting another avenue for optimizing the NLO properties of derivatives of this compound. cas.cz

Benzothiazole derivatives are well-known for their fluorescent properties and are utilized in various applications, including as fluorescent probes and dyes. niscpr.res.inniscpr.res.inresearchgate.net The fluorescence of these compounds arises from the π-conjugated system of the benzothiazole ring, and the emission properties can be readily tuned by introducing different substituents.

Studies on various benzothiazole derivatives have demonstrated that their fluorescence emission can span a wide range of the visible spectrum. For example, a series of compounds containing benzothiazole synthesized via Suzuki cross-coupling reaction exhibited fluorescence emissions in the range of 380 to 450 nm, corresponding to the blue region of the spectrum. niscpr.res.inniscpr.res.inresearchgate.net The intensity and wavelength of the fluorescence are highly dependent on the molecular structure, including the nature of the substituents and the extent of π-conjugation. niscpr.res.inresearchgate.net

Theoretical studies, such as those based on Density Functional Theory (DFT), can provide insights into the photophysical properties of benzothiazole derivatives and aid in the design of new fluorescent probes. nih.gov For instance, investigations into the excited-state intramolecular proton transfer (ESIPT) behavior of benzothiazole-based probes have been used to design sensitive detectors for specific analytes like hydrazine. nih.gov The introduction of substituents such as amino or cyano groups can significantly alter the Stokes shift and fluorescence quantum yield of these molecules. nih.gov

Given the inherent fluorescence of the benzothiazole core, this compound and its derivatives are expected to exhibit interesting photophysical properties. By modifying the substituents on the benzothiazole ring, it is plausible to develop novel fluorescent materials and dyes with tailored emission characteristics for applications in sensing, imaging, and optoelectronics.

The crystalline form of an active pharmaceutical ingredient (API) is a critical factor that influences its stability, solubility, and bioavailability. sigmaaldrich.com Benzothiazole derivatives have a significant presence in medicinal chemistry, with several compounds being investigated for various therapeutic applications. mdpi.comnih.gov Ensuring the physical and chemical stability of these compounds in solid dosage forms is a key challenge in pharmaceutical development. sigmaaldrich.com

Co-crystallization is a powerful technique in pharmaceutical crystal engineering to enhance the stability of APIs. drreddys.com By forming co-crystals with pharmaceutically acceptable co-formers, it is possible to create new solid forms with improved properties. The stability of these formulations is a major concern, as physical changes such as crystallization or amorphous-amorphous phase separation can occur during storage, affecting the drug's performance. nih.gov

For benzothiazole-containing APIs, understanding the factors that govern their crystalline stability is crucial. These factors include the inherent properties of the molecule, the choice of excipients, and the manufacturing process. sigmaaldrich.com For instance, saccharin, which contains a benzisothiazole-1,1-dioxide core, is known for its high thermal and pH stability, making it a suitable excipient and a component in various formulations. mdpi.com

The development of stable pharmaceutical formulations of this compound, should it be identified as a potential API, would require a thorough investigation of its solid-state properties. Techniques such as differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are essential for characterizing the crystalline forms and monitoring their stability under various stress conditions, such as changes in temperature and humidity. By employing crystal engineering principles, it may be possible to design robust and stable formulations of this compound.

Future Research Directions and Emerging Opportunities

Rational Design of Next-Generation Benzothiazole (B30560) Scaffolds with Enhanced Target Selectivity

The future of benzothiazole-based drug discovery lies in the rational design of molecules with high potency and selectivity for specific biological targets, thereby minimizing off-target effects. ijsrst.comresearchgate.net This approach involves a deep understanding of structure-activity relationships (SAR), where specific structural modifications to the benzothiazole core are correlated with changes in biological activity. nih.gov

Researchers are focusing on modifying the C-2 and C-6 positions of the benzothiazole ring, which have been identified as crucial for a variety of biological activities. nih.gov For instance, the design of novel benzothiazole derivatives as inhibitors for targets like the signal transducer and activator of transcription 3 (STAT3) and vascular endothelial growth factor receptor-2 (VEGFR-2) is a key area of cancer research. sigmaaldrich.comnih.gov By strategically altering substituents, researchers aim to enhance binding affinity and selectivity. One strategy involves the bioisosteric replacement of known functional groups to improve pharmacological profiles; for example, replacing a pyridine (B92270) ring with a benzothiazole scaffold in the design of new VEGFR inhibitors. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Benzothiazole Scaffolds

Target Structural Modification Impact on Activity/Selectivity Reference
Tubulin Addition of a 3,4,5-trimethoxyphenyl moiety. Identified as a relevant scaffold for designing novel tubulin polymerization inhibitors. researchgate.net
Receptor-Interacting Protein Kinase 1 (RIPK1) Substitution at the C-7 position of the benzothiazole ring. Tolerant of substitutions that influenced selectivity for RIPK1 over RIPK3. mdpi.com
STAT3 Introduction of unique binding motifs in the SH2 domain. Led to compounds with excellent activity against the IL-6/STAT3 signaling pathway. sigmaaldrich.com
VEGFR-2 Bioisosteric replacement of a pyridine ring with a benzothiazole scaffold. A key strategy in designing novel VEGFR inhibitors. nih.gov

Synergistic Integration of Computational and Experimental Methodologies for Predictive Research

The convergence of computational modeling and experimental validation is accelerating the discovery and optimization of new benzothiazole derivatives. Computational tools are now integral for predicting the properties and biological activities of novel compounds before their synthesis, saving significant time and resources. benthamscience.com

Techniques such as Density Functional Theory (DFT) are employed to analyze molecular structures, vibrational spectra, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps. smolecule.comresearchgate.net These calculations provide insights into the reactivity and stability of the molecules. smolecule.com Furthermore, molecular docking studies are used to predict the binding affinity and interaction patterns of benzothiazole derivatives with specific protein targets, such as the enzymes dihydrofolate reductase (DHFR) in bacteria or acetylcholinesterase in Alzheimer's disease research. smolecule.comnih.govunife.it ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help in early-stage assessment of the drug-like properties of these compounds. ijsrst.combenthamscience.com

Table 2: Application of Computational Methods in Benzothiazole Research

Computational Method Application Insights Gained Reference(s)
Density Functional Theory (DFT) Calculation of geometric, thermodynamic, and spectroscopic properties. Understanding of molecular stability, reactivity, and charge distribution. smolecule.comresearchgate.netunife.it
Molecular Docking Prediction of binding modes and affinities to biological targets (e.g., enzymes, receptors). Identification of potential drug candidates and their mechanism of action. smolecule.comresearchgate.netnih.gov
ADMET Prediction In silico evaluation of pharmacokinetic and toxicity profiles. Early assessment of drug-likeness and potential liabilities. ijsrst.combenthamscience.com
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity. Guiding the design of more potent and selective compounds. researchgate.net

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action

The benzothiazole scaffold has demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective effects. mdpi.comnih.gov Future research will focus on identifying novel biological targets for these compounds and elucidating their precise mechanisms of action.

For example, in the context of Alzheimer's disease, novel benzothiazole derivatives have been designed as multi-target-directed ligands (MTDLs) that can interact with several key proteins involved in the disease's pathology, such as histamine (B1213489) H₃ receptors, acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B). nih.gov In cancer research, beyond established targets, scientists are investigating the impact of benzothiazole derivatives on pathways like the PI3K/Akt/mTOR pathway and their ability to induce apoptosis through modulation of inflammatory mediators like NF-κB. ijsrst.com The discovery that these compounds can overcome drug resistance is also a significant area of investigation. researchgate.net

Table 3: Emerging Biological Targets for Benzothiazole Derivatives

Disease Area Target/Mechanism Example Compound/Study Reference
Alzheimer's Disease Multi-Target-Directed Ligands (H₃R, AChE, BuChE, MAO-B) A pyrrolidinyl-methanone benzothiazole derivative showed potent inhibition of multiple targets. nih.gov
Cancer Signal Transducer and Activator of Transcription 3 (STAT3) Benzothiazole derivatives were rationally designed as potent STAT3 signaling inhibitors. sigmaaldrich.com
Cancer (Hepatocellular Carcinoma) NF-κB/COX-2/iNOS inflammatory pathway 2-substituted benzothiazoles showed antiproliferative effects by modulating oxidative stress and inflammation.
Bacterial Infections Dihydrofolate reductase (DHFR) Novel N-arylacetamides based on benzothiazole showed potent DHFR inhibition in E. coli. unife.it
Inflammatory Diseases Receptor-Interacting Protein Kinase 1 (RIPK1) Ligand-based design led to selective RIPK1 necroptosis inhibitors for treating ulcerative colitis. mdpi.com

Advancements in Sustainable Synthesis and Green Chemistry for Benzothiazole Derivatives

Traditional methods for synthesizing benzothiazole derivatives often rely on hazardous reagents and energy-intensive processes. In response, the principles of green chemistry are being increasingly applied to develop more environmentally benign and sustainable synthetic routes.

Key advancements include the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. Researchers are also replacing toxic solvents with greener alternatives like water, ethanol, or ionic liquids. Catalyst-free methods and the use of recyclable catalysts are being explored to minimize waste. Electrochemical synthesis represents another innovative and eco-friendly pathway, utilizing electricity instead of chemical reagents to drive reactions, often in aqueous media with simple work-up procedures. These green approaches not only reduce the environmental footprint of chemical manufacturing but also enhance efficiency and safety.

Table 4: Comparison of Synthesis Methods for Benzothiazole Derivatives

Parameter Conventional Method Green Method (Microwave-Assisted) Reference
Energy Consumption High Reduced by 40%
Waste Generation High Reduced by 50%
Process Efficiency (E-Factor) Lower Improved by 30%
Reaction Time Often hours to days Minutes to hours
Solvents Often hazardous (e.g., toluene, dichloromethane) Green solvents (e.g., water, ethanol) or solvent-free

Exploration of Advanced Functional Materials and Nanotechnology Applications

The unique photophysical and chemical properties of the benzothiazole scaffold make it a promising candidate for applications beyond pharmaceuticals, particularly in the realm of advanced functional materials and nanotechnology.

Benzothiazole derivatives are known to exhibit strong fluorescence, making them suitable for use as fluorescent markers and probes. smolecule.com This property is being harnessed to develop organic light-emitting diodes (OLEDs) and other optoelectronic devices. smolecule.com In nanotechnology, benzothiazole derivatives are being incorporated into nanoparticles to enhance their therapeutic efficacy. For example, chitosan (B1678972) nanoparticles modified with benzothiazole substituents have shown potent antibacterial activity with low toxicity, presenting a potential alternative to conventional antibiotics. The use of graphene oxide membranes as 2D nanoreactors for the synthesis of benzothiazoles is another novel approach that leverages nanoconfinement effects to accelerate chemical reactions. Furthermore, the ability of certain benzothiazoles to act as UV filters opens up applications in developing multifunctional agents for skin protection against oxidative damage.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(2-Methylbenzo[d]thiazol-6-yl)ethanone, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically begins with 2-methylbenzothiazole derivatives. A common route involves dissolving 2-methylbenzothiazole in dimethylformamide (DMF), followed by reaction with benzyl bromide in the presence of potassium carbonate as a base. The mixture is stirred at room temperature to yield intermediates like (2-Methylbenzo[d]thiazol-6-yl)methanamine. Subsequent acylation or oxidation steps may introduce the ethanone group. Recrystallization from ethanol is used for purification .

Q. What are the common chemical reactions that this compound undergoes, and what reagents are typically employed?

  • Methodological Answer : The compound participates in oxidation, reduction, and nucleophilic substitution reactions. For example:

  • Oxidation : Hydrogen peroxide converts the ketone to carboxylic acid derivatives.
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol.
  • Substitution : Halides or amines react at the α-carbon under basic conditions.
    Reaction outcomes depend on solvent, temperature, and catalyst selection .

Q. How can researchers ensure the purity of this compound during synthesis and isolation?

  • Methodological Answer : Key steps include:

  • TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress.
  • Recrystallization : Purify the crude product using ethanol or ethyl acetate.
  • Spectroscopic Validation : Confirm purity via <sup>1</sup>H NMR (e.g., ketone proton at δ 2.5–3.0 ppm) and FTIR (C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What advanced methodologies can synthesize fused heterocyclic derivatives of this compound?

  • Methodological Answer : Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅·MeSO₃H) is effective. For example:

  • React this compound with aromatic aldehydes under Eaton’s reagent catalysis at 80–100°C.
  • Yields exceed 90% for electron-rich aldehydes (e.g., benzaldehyde derivatives with –OCH₃ groups).
  • The reagent activates carbonyl groups via hydrogen bonding and acts as a nucleophile, enabling fused ring formation .

Q. How do electronic effects of substituents influence reaction pathways and yields in benzothiazole derivative synthesis?

  • Methodological Answer : Electron-donating groups (EDGs) on benzaldehyde derivatives (e.g., –OCH₃) accelerate reaction rates and improve yields (90–96%) compared to electron-withdrawing groups (EWGs, e.g., –NO₂), which require longer reaction times and result in lower conversions (70–80%). This is attributed to EDGs stabilizing transition states in electrophilic aromatic substitution (Table 2, ).

Q. What strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes during synthesis?

  • Methodological Answer :

  • Degradation Control : Prolonged reactions (>9 hours) risk organic compound degradation. Cooling samples stabilizes intermediates .
  • Mechanistic Re-evaluation : Use isotopic labeling (e.g., D₂O exchange) or <sup>13</sup>C NMR to trace unexpected byproducts.
  • Computational Validation : DFT calculations can predict reaction pathways and reconcile conflicting spectral data .

Explain the dual role of Eaton’s reagent in facilitating nucleophilic addition and acting as a nucleophile in benzothiazole derivative synthesis.

  • Methodological Answer : Eaton’s reagent (P₂O₅·MeSO₃H) serves two functions:

Activation : The Brønsted acid (MeSO₃H) protonates carbonyl groups, enhancing electrophilicity for nucleophilic attack.

Nucleophilic Participation : Phosphate intermediates (from P₂O₅) can displace leaving groups, forming new C–N or C–S bonds in imidazo[2,1-b]thiazoles (Scheme 2, ).

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